

Comparative Efficacy of Interleukin-1ß Converting Enzyme (ICE) Inhibitors

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Compound of Interest		
Compound Name:	C19H16Cl2N2O5	
Cat. No.:	B15171772	Get Quote

A Guide for Researchers and Drug Development Professionals

Introduction

Interleukin-1 β converting enzyme (ICE), also known as caspase-1, is a critical mediator of inflammation. It is responsible for the proteolytic processing of the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[1][2] Dysregulation of caspase-1 activity is implicated in a range of inflammatory and autoimmune diseases.[3] As a result, the development of potent and selective caspase-1 inhibitors is a significant area of therapeutic research.[2]

Initial searches for the compound with the molecular formula **C19H16Cl2N2O5** did not yield a publicly recognized ICE inhibitor. Therefore, this guide provides a comparative overview of the efficacy of several well-characterized ICE inhibitors: Pralnacasan (VX-740), Belnacasan (VX-765), and their active metabolites.

Quantitative Comparison of ICE Inhibitors

The following table summarizes the in vitro and cellular potency of selected ICE inhibitors. The data is compiled from various preclinical studies.



Inhibitor	Target	Assay Type	IC50	Ki	Source
Pralnacasan (VX-740)	Caspase-1	Enzyme Assay	1.3 nM	-	[3]
Belnacasan (VX-765)	Caspase-1	Enzyme Assay	-	0.8 nM	[4][5]
Caspase-4	Enzyme Assay	-	< 0.6 nM	[4][5]	
LPS-induced IL-1β release (human PBMCs)	Cellular Assay	~0.7 μM	-	[4]	_
LPS-induced IL-1β release (human PBMCs from FCAS patients)	Cellular Assay	0.99 ± 0.29 μΜ	-	[6]	_
LPS-induced IL-1β release (human PBMCs from control subjects)	Cellular Assay	1.10 ± 0.61 μΜ	-	[6]	_
VRT-043198 (active metabolite of Belnacasan)	IL-1β release (PBMCs)	Cellular Assay	0.67 μΜ	-	[5][7]
IL-1β release (whole blood)	Cellular Assay	1.9 μΜ	-	[5][7]	

Experimental Protocols



The following are generalized methodologies for key experiments cited in the comparison of ICE inhibitors.

Enzyme Inhibition Assay

The potency of inhibitors against purified recombinant caspase-1 is determined by measuring the hydrolysis of a fluorogenic substrate.

- Reagents: Recombinant human caspase-1, fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC), assay buffer (e.g., HEPES, DTT, CHAPS, EDTA), and the test inhibitor.
- Procedure:
 - The inhibitor is serially diluted in DMSO and then added to the wells of a microplate.
 - Recombinant caspase-1 is added to the wells and incubated with the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
 - The fluorogenic substrate is added to initiate the enzymatic reaction.
 - The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).
 - The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.
- Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of
 enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of
 the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki
 value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff
 equation, particularly for competitive inhibitors.

Cellular Assay for IL-1β Release

This assay measures the ability of an inhibitor to block the release of IL-1 β from immune cells stimulated with an inflammatory agent.



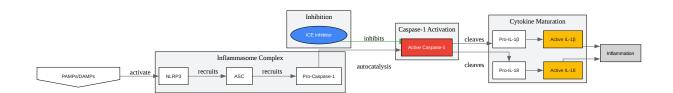
 Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are then cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Procedure:

- PBMCs are plated in a multi-well plate and pre-treated with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes).
- The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and activate the inflammasome.
- After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
- Data Analysis: The concentration of IL-1β in the supernatant is quantified using an enzymelinked immunosorbent assay (ELISA). The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows ICE (Caspase-1) Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammatory pathway.



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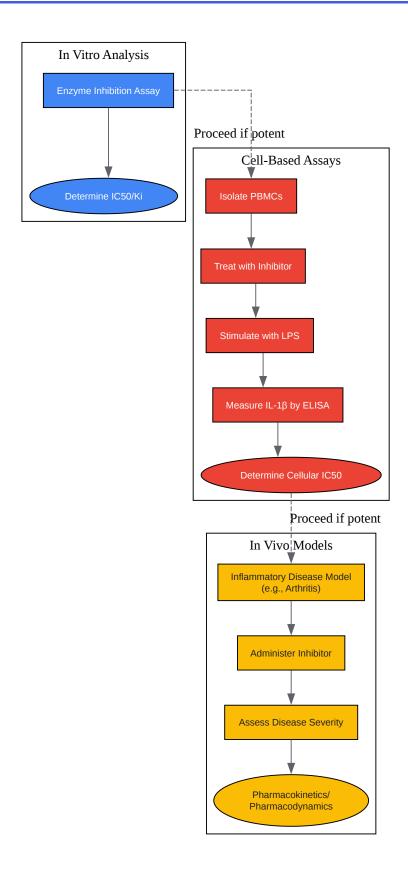


Caption: ICE (Caspase-1) Signaling Pathway and Point of Inhibition.

Experimental Workflow for ICE Inhibitor Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of a potential ICE inhibitor.





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Caption: Workflow for Evaluating ICE Inhibitor Efficacy.



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